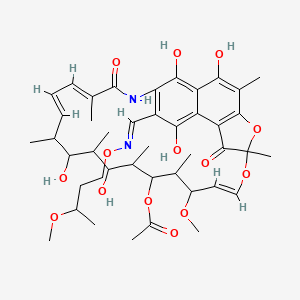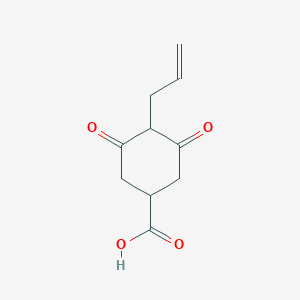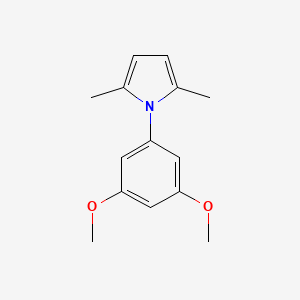
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,5-dimethoxyphenyl group and two methyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Pyrrole-2,5-dicarboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Dimethoxyphenyl)heptan-1-one
- 3,5-Dimethoxybenzylamine
- 3,5-Dimethoxyphenylacetic acid
Comparison: 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. While 1-(3,5-Dimethoxyphenyl)heptan-1-one and 3,5-Dimethoxybenzylamine share the 3,5-dimethoxyphenyl group, their core structures differ, leading to variations in reactivity and applications. The presence of the pyrrole ring in this compound makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry research.
Propriétés
Numéro CAS |
54609-20-0 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-11(2)15(10)12-7-13(16-3)9-14(8-12)17-4/h5-9H,1-4H3 |
Clé InChI |
KRQMNWRNDPZUJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC(=CC(=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
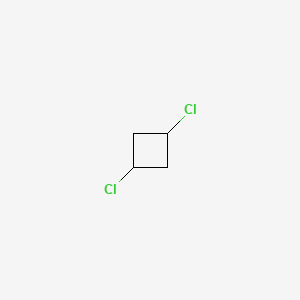

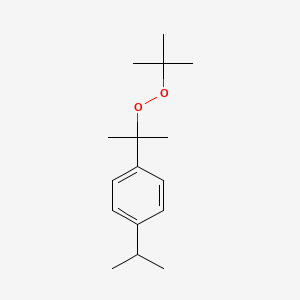
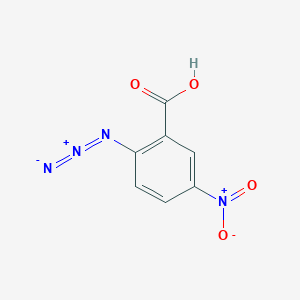
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
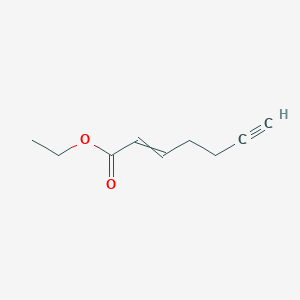
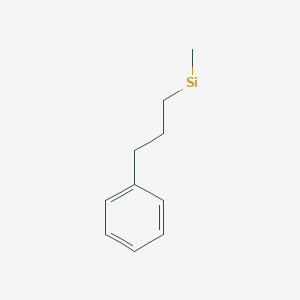
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

